L-Glutamina-amida-15N

Descripción general

Descripción

L-Glutamine-amide-15N (L-Gln-15N) is an amino acid derivative that is used in a variety of scientific research applications. It is an isotopically labeled form of the naturally occurring amino acid L-glutamine, which is found in many proteins and enzymes. L-Gln-15N is used as a chemical probe in biochemical and physiological studies, as it can be used to study the structure and function of proteins and enzymes. It can also be used to study the dynamics of proteins and enzymes, as well as their interactions with other molecules. In addition, L-Gln-15N has been used in a variety of laboratory experiments, including those involving protein purification, enzyme kinetics, and metabolic pathways.

Aplicaciones Científicas De Investigación

Espectroscopia de RMN paramagnética

L-Glutamina-amida-15N: se utiliza en la espectroscopia de RMN paramagnética para etiquetar selectivamente los grupos amida de la cadena lateral de asparagina y glutamina. Este etiquetado selectivo es crucial para estudiar la estructura, la dinámica y las interacciones de las proteínas. Permite la determinación de tensores de anisotropía de susceptibilidad magnética basados en desplazamientos pseudocontacto, lo cual es esencial para comprender el plegamiento y la función de las proteínas .

Biología estructural

En biología estructural, This compound ayuda en la asignación de resonancia de los grupos amida de la cadena lateral en las proteínas. Esto es particularmente importante para las proteínas que estabilizan su estructura a través de enlaces de hidrógeno que involucran residuos de asparagina y glutamina. La detección selectiva de estas cadenas laterales etiquetadas puede proporcionar información valiosa sobre las interacciones proteína-ligando .

Industria alimentaria

This compound: juega un papel en la industria alimentaria al ser un sustrato para las l-glutaminasas. Estas enzimas catalizan la escisión del enlace gamma-amido de los residuos de L-glutamina, produciendo amoníaco y L-glutamato, que son clave para mejorar el sabor y mejorar las propiedades funcionales de las proteínas en los productos alimenticios .

Metabolómica

En metabolómica, This compound se utiliza para rastrear y estudiar las vías metabólicas. Sirve como un compuesto marcado isotópicamente que se puede rastrear a través de varios procesos metabólicos, ayudando a los investigadores a comprender el flujo de nutrientes y la síntesis de metabolitos dentro de las células .

Proteómica

La investigación proteómica se beneficia de This compound a través de su aplicación en la RMN biomolecular. Ayuda a sondear la estructura, la dinámica y la unión de las macromoléculas biológicas, lo cual es fundamental para identificar las funciones e interacciones de las proteínas a nivel molecular .

Investigación farmacéutica

En la investigación farmacéutica, This compound se utiliza para estudios enzimáticos, particularmente aquellos que involucran reacciones de desamidación. Estas reacciones son significativas para el desarrollo de fármacos, ya que pueden afectar la estabilidad y la eficacia de las proteínas farmacéuticas .

Medios de cultivo celular

This compound: es un componente importante en los medios de cultivo celular. Proporciona una fuente de nitrógeno marcada isotópicamente que es esencial para el crecimiento celular y la síntesis de proteínas, lo que permite estudios detallados del metabolismo y la función celular .

Síntesis de proteínas

Finalmente, This compound es instrumental en la síntesis de proteínas marcadas isotópicamente. Esto es particularmente útil para los estudios de RMN que requieren una comprensión detallada de la estructura y la dinámica de las proteínas, así como para la producción de proteínas terapéuticas con mayor estabilidad .

Mecanismo De Acción

Target of Action

L-Glutamine-amide-15N, also known as L-Glutamic acid 5-amide-15N, is a non-essential amino acid that is abundantly present throughout the body . It plays a crucial role in various metabolic processes . The primary targets of L-Glutamine-amide-15N are cells that utilize it as a source of carbons for oxidation . These include lymphocytes and macrophages of the immune system, and intestinal tissue cells .

Mode of Action

L-Glutamine-amide-15N interacts with its target cells by providing a source of carbons for oxidation . This interaction results in the proliferation of lymphocytes and macrophages in the immune system . It also helps maintain the integrity of intestinal tissue .

Biochemical Pathways

L-Glutamine-amide-15N is involved in many metabolic pathways. It plays an important role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

The pharmacokinetics of L-Glutamine-amide-15N involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of L-Glutamine-amide-15N results in the proliferation of lymphocytes and macrophages of the immune system, maintenance of intestinal tissue integrity, and insulin production . It also contributes to the release of glutamine by skeletal muscle during stress conditions .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

L-Glutamine-amide-15N plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in metabolism .

Cellular Effects

L-Glutamine-amide-15N has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of L-Glutamine-amide-15N is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of L-Glutamine-amide-15N can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Glutamine-amide-15N vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

L-Glutamine-amide-15N is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

L-Glutamine-amide-15N is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of L-Glutamine-amide-15N and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

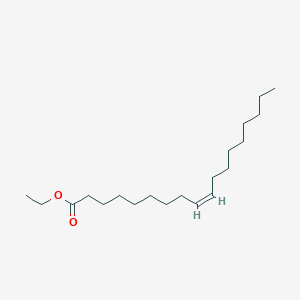

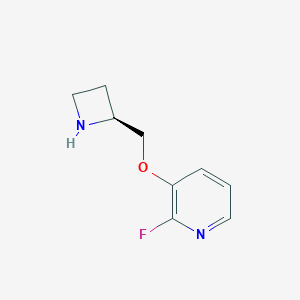

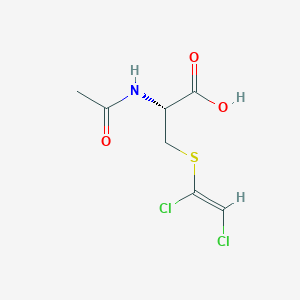

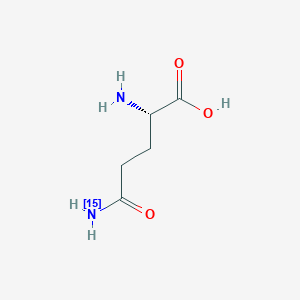

IUPAC Name |

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-QQKKVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[15NH2])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574155 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59681-32-2 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.